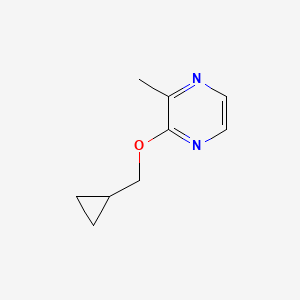![molecular formula C14H11Cl2NO B2795228 (3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate CAS No. 939888-07-0](/img/structure/B2795228.png)
(3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate, also referred to as CZC, is a synthetic compound that has been used in a variety of scientific research applications. CZC is a quaternary ammonium salt, which is a type of organic compound containing a positively charged nitrogen atom surrounded by four organic groups. CZC has several unique properties that make it attractive for research applications, such as its strong solubility in both polar and non-polar solvents and its relatively low toxicity.
Applications De Recherche Scientifique
Electrochemical Applications
Quaternary ammonium salts, akin to the compound , have been explored for their electrochemical properties, particularly in the context of electric double layer capacitors (EDLCs). These compounds exhibit wide potential windows and high ionic conductivity, making them suitable as electrolytes in EDLCs, which are critical for energy storage technologies. The research demonstrates that quaternary ammonium salts can enhance the performance of EDLCs, offering a higher capacity and improved charge-discharge cycle durability at elevated temperatures compared to conventional electrolytes (Sato, Masuda, & Takagi, 2004).
Corrosion Inhibition
Another application of related compounds is in corrosion inhibition. Ammonium-based dithiocarbamate compounds have been shown to effectively protect steel against corrosion in acidic environments. These inhibitors work by adsorbing onto the metal surface, providing a hydrophobic barrier that mitigates the corrosive effects of the acid. This application is crucial for extending the lifespan of metal structures and components in various industrial settings (Kıcır, Tansuğ, Erbil, & Tüken, 2016).
Herbicide Development
Quaternary ammonium salts have also been synthesized and tested for their efficacy as herbicides. Studies on compounds with the 2,4-dichlorophenoxyacetate anion reveal that these salts can be highly effective in controlling weed growth, offering similar or better efficacy compared to commercial herbicide formulations. This research highlights the potential of quaternary ammonium compounds in developing more effective and environmentally friendly herbicidal products (Marcinkowska, Praczyk, Gawlak, Niemczak, & Pernak, 2017).
Catalysis and Synthesis
Quaternary ammonium compounds play a vital role in catalysis, particularly in facilitating various organic reactions. For instance, tetra-methyl ammonium hydroxide has been used as an efficient catalyst in the synthesis of tetrahydrobenzo[b]pyran derivatives, showcasing the utility of these compounds in promoting chemical reactions under mild conditions. Such catalytic applications are essential for developing new synthetic pathways and manufacturing chemicals more efficiently and sustainably (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-[(3-chlorophenyl)methyl]methanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-13-6-4-11(5-7-13)9-17(18)10-12-2-1-3-14(16)8-12/h1-9H,10H2/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBNNWMGFSHYIZ-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C[N+](=CC2=CC=C(C=C2)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C/[N+](=C/C2=CC=C(C=C2)Cl)/[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2795148.png)
![N-(2-methoxyphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2795150.png)



![1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2795155.png)


![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2795162.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2795164.png)
